molecular formula C30H25Cl2N3O B11051699 N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

Cat. No. B11051699
M. Wt: 514.4 g/mol
InChI Key: VREZIEAWWSRGAI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide, often referred to as “Compound X” , belongs to the class of azulene derivatives. Azulenes are bicyclic aromatic compounds with a characteristic seven-membered ring fused to a five-membered ring. The compound’s structure contains both phenyl and chlorophenyl substituents, making it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Cycloaddition Reaction: One synthetic route involves a cycloaddition reaction between a suitable azulene precursor and an appropriate amine. The chlorophenyl and methylphenyl substituents are introduced during this step.

    Amide Formation: The carboxamide group is introduced via amide formation, typically using a coupling agent (e.g., EDC/HOBt) and a suitable amine.

    Reduction: The tetrahydro ring system is formed by reducing the azulene moiety under mild conditions.

Industrial Production:: Industrial-scale production of Compound X involves optimizing the synthetic steps mentioned above. Precursor availability, reaction efficiency, and purification methods play crucial roles in achieving high yields.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: The phenyl and chlorophenyl groups can be oxidized to corresponding ketones or carboxylic acids.

    Reduction: Reduction of the azulene ring system can lead to the fully saturated compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents include:

    Lithium aluminum hydride (LiAlH₄): for reduction.

    Chlorine or bromine: for halogenation.

    Acids or bases: for hydrolysis or amidation.

Major products depend on reaction conditions and substituent positions.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Photophysics: Studied for its fluorescence properties and potential use in imaging.

    Materials Science: Explored for its role in organic electronics and optoelectronic devices.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its azulene core, which imparts distinct properties. Similar compounds include other azulenes, but none share precisely the same substituent pattern.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

properties

Molecular Formula

C30H25Cl2N3O

Molecular Weight

514.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-methylphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C30H25Cl2N3O/c1-19-10-12-20(13-11-19)26-18-35-28(29(36)33-22-14-15-24(31)25(32)17-22)27(21-7-3-2-4-8-21)23-9-5-6-16-34(26)30(23)35/h2-4,7-8,10-15,17-18H,5-6,9,16H2,1H3,(H,33,36)

InChI Key

VREZIEAWWSRGAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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